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Compound of Interest

(S)-2-Hydroxy-2-phenylbutyric
Compound Name:

acid
CAS No.: 24256-91-5
Cat. No.: B3254657

Get Quote

\ J

This guide provides a comprehensive technical overview of (S)-2-phenyl-2-hydroxybutyric acid,
a chiral a-hydroxy carboxylic acid. Designed for researchers, chemists, and drug development
professionals, this document delves into the compound's chemical data, enantioselective
synthesis, analytical characterization, and applications, grounding all claims in authoritative
references.

Core Chemical Identity and Properties

(S)-2-phenyl-2-hydroxybutyric acid, also known as (+)-a-Ethyl-L-mandelic acid, is a chiral
building block whose structure incorporates a stereocenter at the a-carbon, which also bears a
hydroxyl group and a phenyl ring. This unique arrangement makes it a valuable intermediate in
asymmetric synthesis.

Compound Identification

Below is a summary of the key identifiers for (S)-2-phenyl-2-hydroxybutyric acid.
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Identifier

Value Source(s)

Chemical Name

(S)-2-Hydroxy-2-

phenylbutanoic acid

[1]

CAS Number 24256-91-5 [1]

Molecular Formula C10H1203 [11[2]

Molecular Weight 180.20 g/mol [1][2]
(+)-a-Ethyl-L-mandelic acid,

Synonyms (S)-2-Phenyl-2- [1]
hydroxybutanoic acid
QYCBZFRDGXIZIP-

InChl Key [2]

UHFFFAOYSA-N (for racemic)

Physicochemical Data

The physical and chemical properties determine the handling, storage, and application of the

compound.
Property Value Source(s)
Appearance White to off-white powder/solid  [3]
Melting Point 110-116 °C [1]

Optical Rotation

[0]20/D = +7 to +10° (c=1in 3]

EtOH)
Purity >98% [3]
Store at room temperature in a
Storage [3]

dry, well-ventilated area

Synthesis and Enantioselective Production

The primary challenge in producing (S)-2-phenyl-2-hydroxybutyric acid lies in controlling the

stereochemistry to yield the desired enantiomer with high purity. While various methods for
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synthesizing a-hydroxy acids exist, achieving high enantiomeric excess (e.e.) requires
specialized asymmetric techniques or chiral resolution.

Chemo-enzymatic and Asymmetric Synthesis

Modern synthetic chemistry offers several routes to enantiopure a-hydroxy acids. These
include asymmetric hydrogenation of a-keto esters and enzymatic reduction of a-keto acids.[4]
For instance, a novel a-Hydroxy acid dehydrogenase (HADH) from Enterobacter sp. has been
shown to enantioselectively reduce 2-oxo-4-phenylbutanoic acid to (S)-2-hydroxy-4-
phenylbutanoic acid, a related structure, demonstrating the power of biocatalysis for generating
such chiral centers.[4] A similar enzymatic approach could be envisioned for the synthesis of
(S)-2-phenyl-2-hydroxybutyric acid from its corresponding a-keto acid precursor, 2-0x0-2-
phenylbutanoic acid.

Chiral Resolution

When an asymmetric synthesis is not feasible, classical or enzymatic resolution of a racemic
mixture is a robust alternative. Resolution separates enantiomers based on their differential
interaction with a chiral resolving agent or an enzyme.

This method relies on the reaction of a racemic acid with a chiral base to form diastereomeric
salts, which have different solubilities and can be separated by fractional crystallization.

Causality: The formation of diastereomers introduces a new chiral center, and the resulting
molecules are no longer mirror images. Their distinct physical properties, particularly solubility
in a given solvent system, allow for physical separation.

Step-by-Step Methodology:

e Racemate Preparation: Synthesize racemic 2-phenyl-2-hydroxybutyric acid using standard
organic chemistry methods, such as the reaction of phenylmagnesium bromide with ethyl 2-
oxobutanoate followed by hydrolysis.

o Salt Formation: Dissolve the racemic acid in a suitable hot solvent (e.g., ethanol or acetone).
In a separate vessel, dissolve an equimolar amount of a chiral resolving agent, such as (R)-
(+)-1-phenylethylamine, in the same solvent.[5]

© 2026 BenchChem. All rights reserved. 3/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17302428/
https://pubmed.ncbi.nlm.nih.gov/17302428/
https://pdf.benchchem.com/1582/An_In_Depth_Technical_Guide_to_the_Enantiomers_of_R_2_Phenylbutanenitrile_and_S_2_Phenylbutanenitrile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3254657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Crystallization: Slowly add the chiral amine solution to the acid solution with constant stirring.
Allow the mixture to cool gradually to room temperature, then to 0-4 °C, to induce the
crystallization of the less soluble diastereomeric salt.

Isolation: Isolate the precipitated salt by vacuum filtration and wash it with a small amount of
cold solvent to remove impurities.

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify the
solution with a strong acid (e.g., 10% HCI) to a pH of ~2. This breaks the salt and protonates
the carboxylic acid.[5]

Extraction and Purification: Extract the liberated (S)-2-phenyl-2-hydroxybutyric acid with an
organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate,
filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched
acid.

Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC
(see Protocol 3.1).
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Diagram 2.1: Classical Resolution Workflow
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Caption: Workflow for classical resolution via diastereomeric salt formation.
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Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases, to
catalyze a reaction on only one enantiomer of a racemic substrate.

Causality: The enzyme's active site is chiral and preferentially binds one enantiomer over the
other, leading to a highly selective transformation (e.g., hydrolysis of an ester). This leaves the
unreacted enantiomer in high purity.

Step-by-Step Methodology (Illustrative):

Substrate Preparation: Convert the racemic 2-phenyl-2-hydroxybutyric acid to its methyl or
ethyl ester via Fischer esterification.

o Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution (e.g.,
phosphate buffer, pH 7). Add a lipase enzyme (e.g., Lipase B from Candida antarctica).

» Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor
the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC. The
goal is to stop the reaction at approximately 50% conversion to maximize the yield and e.e.
of the remaining ester.

e Separation: Once 50% conversion is reached, extract the mixture with an organic solvent.
The unreacted (S)-ester will be in the organic phase, while the hydrolyzed (R)-acid will be in
the aqueous phase as its carboxylate salt.

» Hydrolysis of Enriched Ester: Separate the organic layer, dry it, and evaporate the solvent.
Hydrolyze the resulting enantiomerically enriched (S)-ester using standard basic conditions
(e.g., NaOH) followed by acidic workup to yield the final (S)-acid product.

Analytical and Spectroscopic Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stereochemistry of
the final product.

Structural Elucidation

Spectroscopic techniques provide definitive structural information.

» Nuclear Magnetic Resonance (NMR):
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o H NMR: Expected signals would include aromatic protons (multiplet, ~7.2-7.5 ppm), the
ethyl group protons (quartet and triplet), and the hydroxyl proton (broad singlet). The exact
chemical shifts can be influenced by the solvent.[6][7]

o 13C NMR: Key signals would correspond to the carboxyl carbon (~175-180 ppm), the
guaternary a-carbon bearing the hydroxyl and phenyl groups, aromatic carbons, and the
ethyl group carbons.[6]

« Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H
stretch from the carboxylic acid (~2500-3300 cm™1), a strong C=0O stretch (~1700 cm~1), and
another O-H stretch from the alcohol group (~3400-3600 cm~1).[8]

e Mass Spectrometry (MS): The molecular ion peak (M+) would confirm the molecular weight.
Fragmentation patterns can provide further structural clues.[8]

Enantiomeric Purity Assessment

Determining the enantiomeric excess (e.e.) is the most critical analytical step for a chiral
compound.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It uses a chiral
stationary phase (CSP) that interacts differently with each enantiomer, leading to different
retention times.

Causality: The CSP contains a single enantiomer of a chiral selector. The enantiomers of the
analyte form transient, diastereomeric complexes with the CSP, which have different binding
energies. The enantiomer that forms the more stable complex is retained longer on the column.

Step-by-Step Methodology:

e Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.qg.,
Chiralpak AD-H, Chiralcel OD-H) are often effective for resolving chiral acids.

» Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a
non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or
ethanol). A small amount of an acidic additive (e.qg., trifluoroacetic acid, TFA) is usually
required to suppress the ionization of the carboxylic acid and ensure good peak shape.
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Sample Preparation: Prepare a standard solution of the analyte at a known concentration
(e.g., 1 mg/mL) in the mobile phase.

Analysis: Inject the sample onto the HPLC system. Run the analysis under isocratic
conditions at a constant flow rate and temperature.

Detection and Quantification: Use a UV detector set to an appropriate wavelength (e.g., 210
nm or 254 nm) to monitor the elution of the enantiomers.

Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric
excess using the formula: e.e. (%) = [ (Areai - Areaz) / (Areax + Areaz) | * 100 (where Areai
is the area of the major enantiomer and Areaz is the area of the minor enantiomer).
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Diagram 3.1: Analytical Characterization Workflow
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Caption: A self-validating workflow for analytical characterization.
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Applications and Research Significance

(S)-2-phenyl-2-hydroxybutyric acid is a valuable chiral building block in synthetic organic
chemistry. While its direct therapeutic applications are not widely documented, its structural
motifs are present in many biologically active molecules. Its utility lies in its ability to introduce a
specific stereocenter into a larger target molecule, which is a critical aspect of modern drug
design.

o Chiral Intermediate: It serves as a precursor for the synthesis of more complex
enantiomerically pure substances. The presence of three distinct functional groups
(carboxylic acid, hydroxyl, and phenyl) allows for a wide range of subsequent chemical
transformations.

e Pharmaceutical Development: The related compound, (S)-2-hydroxy-4-phenylbutyric acid, is
a key precursor for angiotensin-converting enzyme (ACE) inhibitors like Benazepril and
Enalapril. This highlights the importance of chiral a-hydroxy acids in the pharmaceutical
industry. By analogy, (S)-2-phenyl-2-hydroxybutyric acid represents a valuable synthon for
creating novel pharmaceutical candidates where an a-phenyl-a-hydroxy acid moiety is
required.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling
(S)-2-phenyl-2-hydroxybutyric acid.

» Hazard Identification:
o Causes serious eye irritation (H319).[1][2]
o May cause respiratory irritation (H335).[2]
o Causes skin irritation (H315).[2]

o Precautionary Statements:

o Wear protective gloves, protective clothing, eye protection, and face protection (P280).
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o IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing (P305+P351+P338).[1]

o Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

e Storage:
o Keep the container tightly closed in a dry and well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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